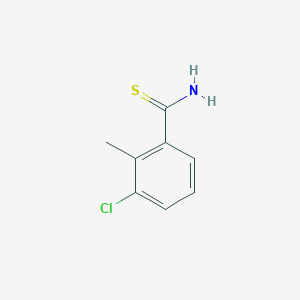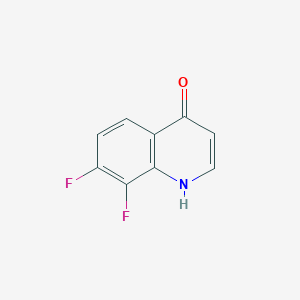
7,8-Difluoro-4-hydroxyquinoline
Descripción general
Descripción
7,8-Difluoro-4-hydroxyquinoline is a compound with the empirical formula C9H5F2NO. It is a solid substance . This compound is part of a group of compounds that contain the 8-hydroxyquinoline (8-HQ) nucleus, which exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives, including this compound, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
The chemical reactions of 8-hydroxyquinoline derivatives involve numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
This compound is a solid substance . The pyridine ring in its structure maintains its properties as an electron-deficient entity with a basic nitrogen .Aplicaciones Científicas De Investigación
pH-Sensing Properties
- Novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives show pH-dependent fluorescent sensor properties (Chen et al., 2011).
Metallosupramolecular Chemistry
- 8-Hydroxyquinoline derivatives are used in the creation of supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).
Photoinduced Tautomerization
- Studies on 8-Hydroxyquinoline reveal insights into photoinduced tautomerization and solvation effects (Bardez et al., 1997).
Medicinal Chemistry
- 8-Hydroxyquinoline derivatives have attracted attention due to their significant biological activities in medicinal chemistry, including anti-cancer, HIV, and neurodegenerative disorders treatment (Gupta, Luxami, & Paul, 2021).
Luminescence and Magnetism
- 8-Hydroxyquinoline Schiff base derivatives and β-diketone ligands have been explored for their luminescence and magnetic refrigeration properties (Wang et al., 2016).
Bioavailability and Toxicity Studies
- The role of 8-hydroxyquinolines in the uptake and bioavailability of metals in biological membranes has been investigated (Kaiser & Escher, 2006).
Analytical Applications
- 8-Hydroxyquinoline immobilized on fluorinated metal alkoxide glass has been used for the separation and determination of trace elements in seawater (Sohrin et al., 1998).
Photophysical Properties
- The effects of fluorine atoms on the photophysical properties of 2-styryl-8-hydroxyquinolines and their Zn(II) complexes have been studied (Nosova et al., 2013).
Mecanismo De Acción
Target of Action
7,8-Difluoro-4-hydroxyquinoline is a derivative of the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of these compounds are often enzymes, which they inhibit to exert their biological effects .
Mode of Action
It is known that the 8-hq nucleus can interact with its targets through key contacts between the ligand and the binding site . By rationally changing substituents to maximize these key contacts, the potency and selectivity profiles towards the desired target can be improved .
Biochemical Pathways
It is known that 8-hq derivatives can affect various biochemical pathways due to their broad range of biological activities . These effects can lead to downstream effects such as antimicrobial, anticancer, and antifungal activities .
Pharmacokinetics
The compound’s molecular weight is 22515 , which could influence its bioavailability and distribution in the body.
Result of Action
It is known that 8-hq derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
It is known that the action of similar compounds can be mediated by soil factors
Safety and Hazards
The safety information for 7,8-Difluoro-4-hydroxyquinoline indicates that it is classified as Eye Dam. 1. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
7,8-Difluoro-4-hydroxyquinoline plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes involves binding to the active site, leading to inhibition of enzyme activity. This interaction is primarily driven by the presence of fluorine atoms, which enhance the binding affinity and specificity of the compound.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects are particularly evident in cancer cells, where this compound has been shown to induce cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their activity . For example, it inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biological effects primarily through enzyme inhibition and modulation of gene expression . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. For instance, it has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, resulting in altered energy metabolism. Additionally, this compound can modulate the activity of enzymes involved in nucleotide synthesis, affecting DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interaction with transporters and binding proteins, which facilitate its uptake and retention in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that this compound exerts its effects in the appropriate cellular context, modulating the activity of enzymes and proteins within specific subcellular compartments.
Propiedades
IUPAC Name |
7,8-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOETXRLDHWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653758 | |
| Record name | 7,8-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142193-11-0 | |
| Record name | 7,8-Difluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142193-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)
![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)
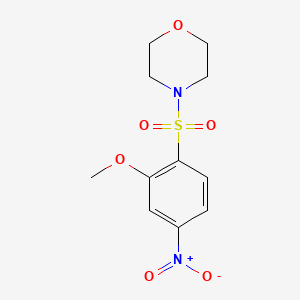
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
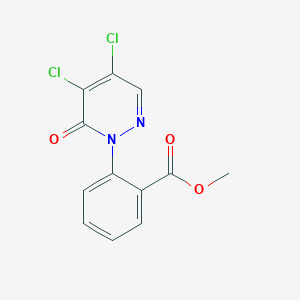
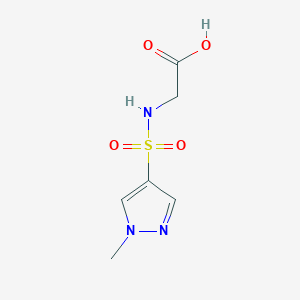
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

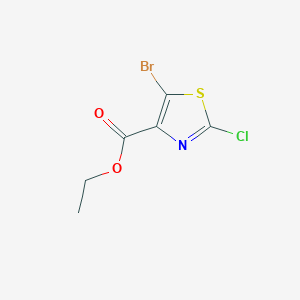
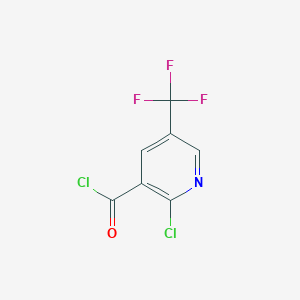
![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
